molecular formula C11H9N3O2 B12081660 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B12081660
M. Wt: 215.21 g/mol
InChI Key: YISSJSZHERSKRB-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a pyrazole moiety. Benzoxazinones are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15)

InChI Key

YISSJSZHERSKRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one and related compounds:

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one Pyrazole at C6 Not explicitly reported (structural analog data used) Hypothesized enhanced binding affinity due to pyrazole’s H-bonding capacity
AC-260584 7-Fluoro, 4-butylpiperidine at C4 Muscarinic M1 receptor modulation Exhibits allosteric modulation of M1 receptors with improved selectivity
4-(3-Methoxypropyl)-6-chloromethyl derivative Chloromethyl and 3-methoxypropyl at C4/C6 Intermediate for drug synthesis (e.g., olodaterol) Used in synthesizing β2-adrenergic agonists like olodaterol
6-Trifluoromethyl-4H-benzo[1,4]oxazin-3-one Trifluoromethyl at C6 Antifungal, antimicrobial Enhanced lipophilicity and metabolic stability due to CF3 group
6-Methyl-4H-benzo[1,4]oxazin-3-one (17b) Methyl at C6 Structure-activity relationship (SAR) studies Methyl substitution improves pharmacokinetic properties but reduces potency
8-Fluoro-6-(chloroacetyl) derivative Chloroacetyl and fluorine at C6/C8 Antibacterial (gyrase inhibition) Binds to S. aureus gyrase with moderate activity (IC50 = 1.2 µM)

Key Comparative Insights :

Substituent Effects on Bioactivity :

  • The pyrazole group in the target compound may confer distinct binding interactions compared to halogenated (e.g., AC-260584’s fluorine) or alkylated (e.g., 17b’s methyl) analogs. Pyrazole’s nitrogen atoms could mimic pharmacophoric elements in receptor ligands .
  • Trifluoromethyl (CF3) groups, as seen in , enhance lipophilicity and resistance to oxidative metabolism, a feature absent in the pyrazole derivative.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of pyrazole aldehydes with benzoxazinone precursors, analogous to methods used for 4-methyl-4H-benzo[1,4]oxazin-3-thiones . In contrast, AC-260584 and its analogs require multi-step functionalization, including piperidine coupling and fluorination .

Therapeutic Potential: While AC-260584 is a potent muscarinic modulator , the pyrazole derivative’s activity remains speculative. The 6-chloromethyl derivative (CAS 857272-02-7) serves as a critical intermediate for β2 agonists like olodaterol, highlighting the scaffold’s versatility in respiratory therapeutics .

Structural and Spectroscopic Differences: NMR data for analogs (e.g., compound 31’’ in ) reveal distinct chemical shifts for the benzoxazinone carbonyl (δ ~170 ppm) and substituent-specific signals (e.g., methyl groups at δ ~2.3 ppm). Pyrazole protons typically resonate between δ 7.0–8.5 ppm, enabling structural differentiation .

Biological Activity

The compound 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a member of the benzooxazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.

  • Chemical Name : 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
  • Molecular Formula : C11H9N3O2
  • Molecular Weight : 215.21 g/mol
  • CAS Number : [Not specified in the search results]
PropertyValue
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
StructureStructure

Antimicrobial Activity

Research has indicated that derivatives of the benzooxazine structure, including 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one, exhibit significant antimicrobial properties. A study published in Medicinal Chemistry Research demonstrated that synthesized compounds showed potent activity against various bacterial strains, outperforming standard antimicrobial agents like cimetidine and sucralfate in certain assays .

Antiulcer Activity

In vivo studies have shown that compounds similar to 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one possess antiulcer properties. Specifically, they were tested for their protective effects against ethanol-induced gastric lesions in rats. The results indicated that several derivatives exhibited superior protective activity compared to established antiulcer medications .

Antitumor Activity

Recent investigations into pyrazolo-[1,5-c]quinazolinone derivatives have revealed their potential as anticancer agents. In vitro cytotoxicity evaluations demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, compounds with IC50 values in the range of 14.2 to 18.1 μM showed promising antitumor effects, suggesting that modifications to the pyrazolo structure can enhance biological activity .

Structure-Activity Relationships (SAR)

The biological activity of 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is closely related to its chemical structure. Variations in substituents on the pyrazole ring and the oxazine core can significantly influence its pharmacological properties. For example, introducing electron-donating groups has been shown to enhance cytotoxic effects against cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotent activity against bacterial strains
AntiulcerProtective against ethanol-induced gastric lesions
AntitumorIC50 values of 14.2 - 18.1 μM against cancer cells

Study on Antiulcer Drugs

A detailed study focused on synthesizing benzo[b][1,4]oxazin derivatives highlighted the antiulcer activities of compounds similar to 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one. The study concluded that these compounds could serve as effective alternatives to existing treatments due to their enhanced protective effects on gastric mucosa .

In Silico Studies for Antitumor Evaluation

In silico modeling has been employed to predict the interaction of pyrazolo derivatives with cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The findings suggest that specific modifications can improve binding affinity and selectivity towards CDK inhibitors, paving the way for novel anticancer therapies based on this scaffold .

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